3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

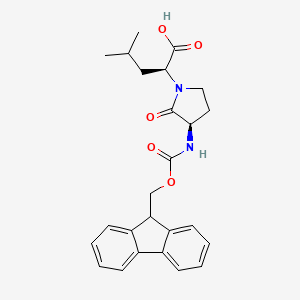

“3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol” is a chemical compound with the molecular formula C9H17NO4 . Its molecular weight is 203.24 . It is used for research purposes .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized from D-mannose with 2,3:5,6-di-O-isopropylidene DIM as a key intermediate .Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Scientific Research Applications

Synthesis and Application in Enzymatic Inhibition :

- 1,4-Dideoxy-1,4-imino-D-galactitol, closely related to 3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol, is synthesized as an enzymatic inhibitor. It's synthesized through a process involving the addition of vinylmagnesium bromide to benzylimine derived from glyceraldehyde, followed by ring-closing metathesis and dihydroxylation (Madhan & Rao, 2003).

Role in Enzymatic Reactions and Synthesis of Iminosugars :

- Another study shows the synthesis of 1,4-dideoxy-1,4-imino-L-arabinitol and 1,4-dideoxy-1,4-imino-D-galactitol, which are azasugars active as enzymatic inhibitors. This is achieved via the addition of vinylmagnesium chloride to a nitrone derived from L-tartaric acid, highlighting the molecule's potential in creating enzymatic inhibitors (Lombardo, Fabbroni & Trombini, 2001).

Application in α-L-Fucosidase Inhibition :

- The synthesis of analogues of 1,5-dideoxy-1,5-imino-L-fucitol, inhibitors of α-L-fucosidase, is achieved through variations in the side chain of a dithiane derivative of D-galactose. This indicates the compound's relevance in the development of α-L-fucosidase inhibitors (Paulsen et al., 1990).

Synthesis from D-Glucose :

- A study details the synthesis of 1,4-dideoxy-1,4-imino-D-galactitol from D-glucose, showcasing the conversion processes involved and highlighting its potential as a precursor for further chemical transformations (Pham-Huu et al., 2002).

Potential Antitumour Activity :

- Research on sugar derivatives with potential antitumor activities includes the synthesis of 2,3:4,5-dianhydro-1,6-dibromo-1,6-dideoxy-D-iditol and -galactitol. This study involves starting from 1,6-dibromo-1,6-dideoxy-3,4-O-isopropylidene-D-mannitol and demonstrates the molecule's relevance in the synthesis of compounds with potential antitumor activity (Kuszmann & Vargha, 1971).

Diagnostic Applications in GM1 Gangliosidosis :

- A derivative of 1,5-dideoxy-1,5-imino-D-galactitol, specifically N-(dansylamino)hexylaminocarbonylpentyl-1,5-dideoxy-1,5-imino-D-galactitol, is used as a strong competitive inhibitor of β-galactosidase. It has applications in enhancing residual β-galactosidase activities in fibroblasts and serves as a lead towards diagnostic compounds for tracking the fate of mutant β-gal as well as aberrant GM1 gangliosides in live cell imaging (Fröhlich et al., 2011).

Synthesis from L-Sorbose :

- A new synthesis method for 1,5-dideoxy-1,5-imino-D-galactitol from L-sorbose is described, demonstrating its practical application in synthesizing this compound more efficiently (Furneaux, Tyler & Whitehouse, 1993).

properties

IUPAC Name |

(3aS,4R,7S,7aR)-4-(hydroxymethyl)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2)13-7-5(4-11)10-3-6(12)8(7)14-9/h5-8,10-12H,3-4H2,1-2H3/t5-,6+,7+,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGDVIZWSSLLDW-VGRMVHKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(CNC(C2O1)CO)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](CN[C@@H]([C@@H]2O1)CO)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methylphenyl)-1,3-benzoxazol-6-yl]benzamide](/img/structure/B1177088.png)